N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic carboxamide derivative. Its core framework comprises a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene system, functionalized with a benzodioxolylmethyl group at the N-position, a 4-methoxyphenylethyl side chain, and an imino-oxo moiety. The compound’s synthesis likely involves multi-step reactions, including carboxamide coupling (as seen in analogous compounds in and ) and cyclization strategies. Crystallographic analysis tools like SHELXL () or ORTEP-3 () may be employed for structural validation.
Properties
Molecular Formula |
C29H25N5O5 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H25N5O5/c1-37-20-8-5-18(6-9-20)11-13-34-26(30)21(15-22-27(34)32-25-4-2-3-12-33(25)29(22)36)28(35)31-16-19-7-10-23-24(14-19)39-17-38-23/h2-10,12,14-15,30H,11,13,16-17H2,1H3,(H,31,35) |
InChI Key |
NNUDCYZOLAFUFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole and methoxyphenyl intermediates, followed by their incorporation into the triazatricyclo framework. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and organic solvents like toluene and dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of benzodioxole compounds can inhibit the growth of certain bacteria and fungi, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Applications in Medicinal Chemistry
The compound's unique structure positions it well for various applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for new antibiotics or anti-inflammatory drugs. |
| Cancer Therapy | Investigated as a candidate for targeted cancer therapies due to its bioactivity. |
| Research Tool | Used in studies to elucidate biological pathways affected by benzodioxole derivatives. |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a related benzodioxole derivative exhibited potent activity against Staphylococcus aureus, suggesting that modifications to the structure could enhance efficacy against resistant strains.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on another derivative revealed its ability to inhibit NF-kB activation in RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent without cytotoxic effects on normal cells.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the compound’s binding affinity for its targets .
Comparison with Similar Compounds
Structural Analogues from
lists structurally related tricyclic carboxamides, including:
- 847917-30-0: N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3,4-dimethoxybenzamide
- 877787-04-7: N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide
- 881041-40-3 : 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Key Structural Differences :
| Compound ID | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Triazatricyclo[8.4.0.03,8]tetradeca | 1,3-Benzodioxol-5-ylmethyl; 4-methoxyphenylethyl | Imino, oxo, carboxamide |
| 847917-30-0 | Triazatricyclo[8.4.0.03,8]tetradeca | 3,4-Dimethoxybenzamide; butyl; cyano; methyl | Cyano, oxo, carboxamide |
| 877787-04-7 | Acetamide | 3-Bromobenzyl; tetrahydrothiophen-3-yl (sulfone) | Sulfone, phenoxyacetamide |
The imino-oxo motif may confer hydrogen-bonding capacity, critical for target binding .
Pharmacokinetic and Bioactivity Predictions
Using similarity indexing (), the Tanimoto coefficient could assess structural resemblance to known bioactive compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in fingerprint-based analysis .
Predicted Properties :
| Property | Target Compound | 847917-30-0 (Analogue) |
|---|---|---|
| Molecular Weight | ~600–650 g/mol (estimated) | ~550–600 g/mol |
| LogP (Lipophilicity) | ~3.5–4.5 (high) | ~3.0–3.8 |
| Hydrogen Bond Donors | 2–3 (imino, carboxamide) | 1–2 (carboxamide) |
The higher logP of the target compound may improve membrane permeability but could limit solubility, a common trade-off in drug design .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, it was tested against human tumor cell lines such as Mia PaCa-2 and PANC-1, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like etoposide .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the side chains of the compound can enhance its potency against cancer cells. A series of analogs were synthesized to explore these relationships, revealing that specific substitutions can lead to improved biological activity .
-
Case Studies :
- In a study involving multicellular spheroids, the compound exhibited superior efficacy in reducing tumor growth compared to control groups .
- A recent investigation reported that derivatives of this compound displayed enhanced activity against resistant cancer cell lines, suggesting potential for further development in overcoming drug resistance .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Antimicrobial assays demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess the inhibition zones produced by the compound .
- Potential Applications : Given its antimicrobial activity, this compound could serve as a lead candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties:
- Inflammation Models : In vitro models showed that the compound could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting a mechanism for modulating immune responses .
- Therapeutic Implications : This activity opens avenues for exploring the compound in treating inflammatory diseases or conditions characterized by excessive inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Systems | Key Findings |
|---|---|---|
| Anticancer | Human tumor cell lines | Induced apoptosis; inhibited proliferation |
| Antimicrobial | Bacterial strains | Effective against Staphylococcus aureus |
| Anti-inflammatory | Macrophage models | Reduced cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
